molecular formula C23H25N5O2S B2403409 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile CAS No. 844829-27-2

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Cat. No.: B2403409
CAS No.: 844829-27-2
M. Wt: 435.55
InChI Key: ZHQUHFSWOYALRU-UHFFFAOYSA-N
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Description

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is a complex organic compound that features a quinoxaline core, a piperazine ring, and a tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperazine Ring: The quinoxaline intermediate can be reacted with 4-ethylpiperazine in the presence of a suitable base.

    Attachment of the Tolylsulfonyl Group: The final step involves the reaction of the intermediate with m-tolylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolylsulfonyl group.

    Reduction: Reduction reactions could target the quinoxaline core or the nitrile group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoxaline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation could be used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, such compounds might be explored as potential therapeutic agents for various diseases, including infections and cancer.

Industry

Industrially, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The quinoxaline core could intercalate with DNA, while the piperazine ring might interact with protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Methylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile
  • 2-(3-(4-Phenylpiperazin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Uniqueness

The presence of the ethyl group on the piperazine ring and the specific substitution pattern on the quinoxaline core might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-(3-methylphenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-27-11-13-28(14-12-27)23-22(25-19-9-4-5-10-20(19)26-23)21(16-24)31(29,30)18-8-6-7-17(2)15-18/h4-10,15,21H,3,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQUHFSWOYALRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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